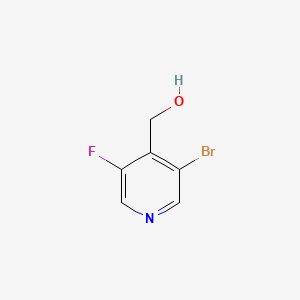

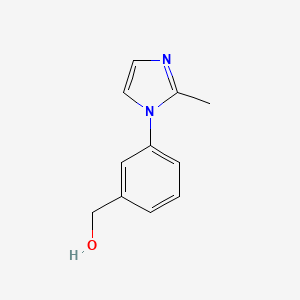

(3-Bromo-5-fluoropyridin-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Bromo-5-fluoropyridin-4-yl)methanol” is a chemical compound that has gained significant attention in scientific research. It has a molecular formula of C6H5BrFNO and a molecular weight of 206.01 .

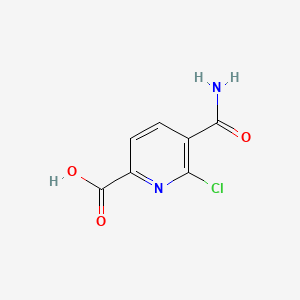

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 206.01 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

One area of application involves the synthesis and molecular structure analysis of halogenated pyridine derivatives. For instance, research on the synthesis of 6-halogeno-pyridin-2-olate complexes with the diruthenium(2+) core demonstrates the utility of halogenated pyridines in forming coordination compounds with metal centers. These complexes are of interest for their potential catalytic and electronic properties (Schäffler, Müller, & Maas, 2006).

Organic Synthesis

In organic synthesis, halogenated pyridines serve as key intermediates for constructing complex molecules. For example, an efficient synthesis of a BACE1 inhibitor, which is a potential treatment for Alzheimer's Disease, highlights the role of bromo-fluorophenyl compounds in medicinal chemistry (Zhou, Malamas, & Robichaud, 2009).

Material Science

In the field of material science, the study of hydrogen-bonded 2-fluoropyridine-methanol clusters via infrared spectroscopy showcases the importance of fluoropyridines in understanding hydrogen bonding interactions, which are crucial for designing materials with specific optical and electronic properties (Nibu, Marui, & Shimada, 2006).

Catalysis

The catalytic applications of pyridyl compounds are evident in the synthesis of 3,5-disubstituted 2-fluoropyridines, which are valuable for their potential use in cross-coupling reactions to generate bioactive molecules (Sutherland & Gallagher, 2003).

Safety and Hazards

The safety data sheet (SDS) for “(3-Bromo-5-fluoropyridin-4-yl)methanol” provides information about its potential hazards. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

It is used as a reagent in the synthetic preparation of tetrahydro-benzimidazole derivatives, which are known to modulate tgr5 .

Biochemical Pathways

Given its use in the synthesis of tetrahydro-benzimidazole derivatives, it may indirectly influence the pathways modulated by tgr5, a g-protein-coupled receptor involved in bile acid signaling .

Result of Action

As a synthetic reagent, its primary role is likely in the formation of more complex molecules with biological activity, such as the aforementioned tetrahydro-benzimidazole derivatives .

Biochemische Analyse

Biochemical Properties

It is known to be involved in the synthesis of tetrahydro-benzimidazole derivatives, which are modulators of TGR5 . TGR5 is a G protein-coupled bile acid receptor present in brown adipose tissue and intestine among other tissues. Modulation of TGR5 can influence bile acid metabolism and energy homeostasis .

Cellular Effects

As a precursor in the synthesis of TGR5 modulators, it may indirectly influence cellular processes regulated by TGR5, including bile acid synthesis, lipid metabolism, and glucose homeostasis .

Molecular Mechanism

As a reagent, it is used in the synthesis of other compounds, such as tetrahydro-benzimidazole derivatives, which are known to modulate TGR5 .

Metabolic Pathways

The metabolic pathways involving (3-Bromo-5-fluoropyridin-4-yl)methanol are not well-characterized. It is known to be a reagent in the synthesis of tetrahydro-benzimidazole derivatives, which modulate TGR5, a key player in bile acid metabolism .

Eigenschaften

IUPAC Name |

(3-bromo-5-fluoropyridin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLOVNMLDKYAMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B596828.png)